4-hydroxyphenyl-N-tert-butylnitrone
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Overview
Description
Alpha-(4-hydroxyphenyl)-N-tert-butylnitrone is a nitrone that is the N-oxido derivative of 4-[(tert-butylimino)methyl]phenol. It has a role as a radical scavenger, an antineoplastic agent and a mammalian metabolite. It is a nitrone and a member of phenols.
Scientific Research Applications
Spin Trapping and Radical Research
4-Hydroxyphenyl-N-tert-butylnitrone (4-hydroxyPBN), a derivative of Phenyl N-tert-butylnitrone (PBN), is recognized for its role in spin trapping in radical research. PBN is widely used as a spin trapping agent but is less effective in detecting hydroxyl radicals due to the instability of the resulting spin adducts. However, it has been observed that hydroxyl radicals can attack the phenyl ring of PBN to form stable phenolic products like 4-hydroxyPBN, which are significant in the study of free radical biology (Reinke et al., 2000).
Neuroprotective Applications
Some derivatives of PBN, including 4-hydroxyphenyl derivatives, have been studied for their potential neuroprotective effects. Research indicates that these derivatives can influence neuronal death, which is crucial in neurodegenerative diseases like Parkinson's and Alzheimer's. The effectiveness of these compounds in various animal models of neurodegeneration highlights their potential as neuroprotective agents (Maples et al., 2004).
Antioxidant and Anti-inflammatory Activity
Hydroxyphenyl nitrones, derivatives of PBN, have demonstrated significant antioxidant and anti-inflammatory activities. Synthesized via microwave-assisted methods, these compounds show promise in protecting against oxidative stress, which is a key factor in neurodegenerative disorders like Parkinson's disease. Their ability to inhibit peroxynitrite-mediated tyrosine nitration and protect neural cells from toxicity at micromolar concentrations is noteworthy (Chavarría et al., 2012).
Role in Free Radical Research
In free radical research, the interaction of hydroxyl radicals with this compound derivatives is significant. The formation of stable free radical products upon reaction with carbon- and oxygen-centered radicals has been demonstrated, providing valuable insights for studies involving photolytic and thermal decomposition of compounds (Sueishi et al., 2002).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of PBN and its derivatives, including this compound, have been extensively studied. These studies have provided insights into the biotransformation processes and pharmacological actions of these compounds in various animal models, offering a foundation for understanding their potential therapeutic applications (Trudeau-Lame et al., 2003).
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[[tert-butyl(hydroxy)amino]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12(14)8-9-4-6-10(13)7-5-9/h4-8,14H,1-3H3 |
InChI Key |
AEWRZTGDOHHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C=C1C=CC(=O)C=C1)O |
Synonyms |
4-hydroxyphenyl tert-butylnitrone 4-OH-PBN 4-OHPBN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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